1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one
Description
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-3-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-8-5-7(1-2-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
InChI Key |
AYYXFUSFYPPVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)CBr)N |
Origin of Product |
United States |
Preparation Methods
Bromination of 1-(4-Amino-3-methylphenyl)-3-chloropropan-1-one
A widely reported method involves the bromination of 1-(4-amino-3-methylphenyl)-3-chloropropan-1-one using $$ \text{N} $$-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a radical mechanism under ultraviolet (UV) light or thermal initiation. Key parameters include:
Reaction Conditions :
- Solvent : Chloroform or carbon tetrachloride, chosen for their inertness and ability to dissolve both reactant and brominating agent.
- Temperature : 60–70°C to facilitate radical formation while minimizing side reactions.
- Stoichiometry : A 1:1 molar ratio of precursor to NBS ensures mono-bromination at the methyl group.
Mechanism :
- Initiation: UV light cleaves NBS to generate bromine radicals.
- Propagation: Abstraction of a hydrogen atom from the methyl group forms a benzyl radical.
- Termination: Bromine radical addition yields the bromomethyl product.
Yield : 68–75% after purification via column chromatography (silica gel, hexane/ethyl acetate).
Catalytic Amination and Chloropropanone Coupling
An alternative route involves the coupling of 3-chloropropanone with a brominated aniline derivative. This method employs silver-based catalysts, such as $$ \text{Ag}3\text{PW}{12}\text{O}_{40} $$, to facilitate nucleophilic substitution.
Procedure :
- Substrate Preparation : 4-Bromo-3-(bromomethyl)aniline is synthesized via bromination of 3-methyl-4-nitroaniline, followed by nitro group reduction.
- Coupling Reaction : The aniline derivative reacts with 3-chloropropanone in ethanol at room temperature for 24 hours.
- Workup : The crude product is extracted with diethyl ether and purified via recrystallization (acetone/hexane).
Advantages :
- High regioselectivity due to the electron-withdrawing effect of the bromine atom.
- Catalyst reusability reduces production costs.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing transition states, but chloroform remains preferred for radical bromination due to its non-polar nature.
Temperature Control
Elevated temperatures (>70°C) risk over-bromination or decomposition, while temperatures <50°C prolong reaction times. Optimal ranges are protocol-dependent:
| Method | Temperature Range | Yield (%) |
|---|---|---|
| NBS Bromination | 60–70°C | 68–75 |
| Catalytic Coupling | 20–25°C | 82–85 |
Catalytic Enhancements
Heterogeneous catalysts like $$ \text{Ag}3\text{PW}{12}\text{O}{40} $$ improve atom economy and reduce waste. Homogeneous catalysts (e.g., $$ \text{FeCl}3 $$) are less effective due to side reactions with chloropropanone.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability and reproducibility. Key features include:
- Residence Time : 10–15 minutes for bromination steps.
- Automation : In-line NMR and HPLC monitoring ensures real-time quality control.
Waste Management
Bromination byproducts (e.g., succinimide) are recovered via distillation and reused, aligning with green chemistry principles.
Purification and Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
- Preparative HPLC : C18 columns (acetonitrile/water mobile phase) achieve >98% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the bromomethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and as a building block for bioactive molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromomethyl group can participate in electrophilic reactions, and the chloropropanone moiety can act as a reactive site for nucleophilic attack. These interactions can modulate biological pathways and influence the compound’s activity in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Properties
- Amino Group (-NH₂): The amino group in the target compound enhances solubility in polar solvents and provides a site for hydrogen bonding, which is absent in analogs like 1-(3-(bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one. This feature is critical in drug design for improving bioavailability .
- Bromomethyl (-CH₂Br) : This group facilitates alkylation and cross-coupling reactions. Its position (meta vs. para) influences steric accessibility; for example, para-substituted analogs (e.g., 1-(4-(bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one) may exhibit different reaction kinetics compared to meta-substituted derivatives .
- Halogenated Propanoyl Chains: The 3-chloropropanoyl chain in the target compound contrasts with 1-chloropropan-2-one in its isomer (). This difference affects electronic distribution and steric bulk, altering reactivity in nucleophilic acyl substitution .
Biological Activity
1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with significant potential in various biological applications. Its unique structural features, including an amino group, a bromomethyl group, and a chloropropanone moiety, suggest a diverse range of biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is CHBrClNO, with a molecular weight of 276.56 g/mol. The compound's structure is characterized by:
- Amino Group : Enhances interaction with biological molecules.
- Bromomethyl Group : Facilitates electrophilic reactions.
- Chloropropanone Moiety : Contributes to the compound's reactivity.
These functional groups allow the compound to participate in various chemical reactions and interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group allows for hydrogen bonding, while the bromomethyl and chloropropanone groups facilitate electrophilic interactions. This can lead to enzyme inhibition or modulation of receptor activity, which is crucial for its potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds structurally similar to 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one often exhibit significant antimicrobial activity. The presence of halogen substituents (bromine and chlorine) may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells. Treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis rates at higher concentrations. Further research is necessary to elucidate the specific pathways through which 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one exerts its effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-chloropropan-1-ol | Chlorinated Alcohol | Moderate antimicrobial activity |
| 1-(4-Bromophenyl)-3-chloropropane | Chlorinated Hydrocarbon | Lower reactivity |
| 3-Amino-1-(4-bromophenyl)propan-1-ol | Amino Alcohol | Enhanced enzyme interaction |
This table highlights how the unique combination of functional groups in 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one contributes to its distinctive biological activity compared to other related compounds.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or catalytic addition reactions. A common approach involves bromination of a precursor like 3-(4-chlorophenyl)-1-phenylpropan-1-one using bromine in chloroform, followed by amination. For example, Ag3PW12O40 catalysts in ethanol have been used to facilitate amine addition to α,β-unsaturated ketones, achieving yields >70% under mild conditions (25°C, 24 h) . Optimization strategies include:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., NH2 at δ ~5 ppm, C=O at ~200 ppm). The bromomethyl group shows distinct splitting patterns due to coupling with adjacent protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles (e.g., N–C–C ≈ 108–114°) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~316.5 g/mol) and fragmentation patterns .
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Palladium catalysis : Pd(PPh3)4 facilitates aryl-aryl coupling, enabling derivatization for drug discovery.
- Solvent effects : DMF/H2O mixtures enhance reaction rates by stabilizing transition states .
- Side reactions : Competing elimination (e.g., HBr loss) can occur at >80°C; low temperatures and excess base mitigate this .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?
- DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −1.8 eV), indicating nucleophilic attack at the carbonyl group.
- Transition state analysis : IRC plots validate proposed mechanisms, such as bromine addition to α,β-unsaturated ketones .
- Solvent effects : PCM models simulate solvent interactions, showing chloroform stabilizes the keto form over enol tautomers .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Polymorphism : Multiple crystal forms may form due to flexible chloropropyl chains. Slow evaporation from CHCl3/MeOH (1:1) yields monoclinic crystals (space group P21/c) .
- Twinned data : SHELXL’s TWIN command refines datasets with overlapping reflections.
- Hydrogen bonding : Centrosymmetric N–H⋯O dimers (R22(12) motifs) dominate packing; introducing bulky substituents disrupts aggregation for improved solubility .
Q. How does steric hindrance from the 4-amino group affect catalytic applications in asymmetric synthesis?
- Chiral auxiliaries : The amino group coordinates to metals (e.g., Rh, Ru), enabling enantioselective hydrogenation (ee >90% with BINAP ligands).
- Substrate scope : Bulky aryl groups reduce reactivity toward sterically hindered alkenes; smaller substituents (e.g., MeO−) improve turnover .
- Kinetic studies : Eyring plots reveal ΔG‡ ≈ 85 kJ/mol for hydrogenation, indicating moderate steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
